Although the provided papers don't specifically detail the synthesis of 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, similar compounds like linagliptin [(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione] provide a possible synthesis roadmap [, ]. The synthesis likely involves multiple steps:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 8 position, activated by the electron-withdrawing ketone groups, can undergo SNAr reactions with various nucleophiles, including amines, alcohols, and thiols. [, , , ]
Mechanism of Action
While the specific mechanism of action for 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is unknown, its structural features provide clues based on similar purine derivatives [, , , , , , , , , , ]:
Applications
Medicinal Chemistry: As a starting point or intermediate in the development of novel pharmaceutical agents, particularly for targets involving purine-binding sites or enzymatic processes related to purine metabolism. Potential therapeutic areas include cancer, inflammation, and infectious diseases [, , ].
Chemical Biology: As a tool compound for studying biological pathways and processes involving purines, such as nucleotide biosynthesis, signal transduction, and DNA/RNA interactions [].
Compound Description: CH-13584 is a xanthine derivative investigated for its antitussive properties. Research suggests that, unlike theophylline, CH-13584 does not interact with the adenosine A1 receptor and exhibits weaker inhibition of cyclic nucleotide phosphodiesterase. []
Relevance: CH-13584 shares the core xanthine structure (purine-2,6-dione) with 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. Both compounds also feature a methyl group at the 3-position and a substituent at the 7-position of the xanthine core. The difference lies in the specific substituent at the 7-position. []
(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356 / Linagliptin)
Compound Description: BI 1356, also known as Linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under clinical development for treating type 2 diabetes. It shows superior potency and a longer duration of action compared to other DPP-4 inhibitors. [, , ]
Relevance: Like 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, Linagliptin belongs to the xanthine class of compounds, sharing the core purine-2,6-dione structure. Both compounds possess a methyl group at the 3-position and substituents at the 7 and 8 positions. Notably, both compounds feature a 4-methyl substituted aromatic ring within their structures, though the specific ring and linker vary. [, , ]
Compound Description: This compound serves as a synthetic intermediate in the preparation of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The thietanyl group acts as a protecting group during the synthesis. []
Relevance: This intermediate is structurally similar to 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, with the key difference being the substituent at the 7-position. This highlights the use of different substituents at the 7-position for creating diverse purine-2,6-dione derivatives. []
Compound Description: This molecule is another synthetic intermediate utilized in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is synthesized from the previously mentioned 8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione by alkylation with benzyl chloride. []
Relevance: Similar to the target compound, this intermediate contains a bromine atom at the 8-position, a methyl group at the 3-position, and a substituted methyl group at the 7-position of the purine-2,6-dione core. This further emphasizes the versatility of modifications at the 7-position of the core structure. []
Compound Description: This compound is derived from 1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione through oxidation with hydrogen peroxide. It serves as a crucial precursor for generating diverse 8-amino substituted derivatives. []
Relevance: This compound shares a close structural resemblance with 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, featuring a bromine at the 8-position, a methyl group at the 3-position, and a modified thietanyl group at the 7-position of the purine-2,6-dione core. The variations in the 7-position substituent highlight the ability to introduce different functional groups for further derivatization. []
Compound Description: This group of compounds represents a series of 8-amino substituted analogs derived from 1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione through reactions with various amines. []
Relevance: These derivatives highlight the feasibility of introducing diverse amine substituents at the 8-position of the purine-2,6-dione scaffold, similar to the bromine substitution in 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. This suggests that the bromine in the target compound could potentially be substituted with various amines, offering avenues for exploring structure-activity relationships. []
Compound Description: This compound, synthesized from its corresponding 8-bromo derivative and cyclohexylamine, displays antidepressant activity, particularly at a dose of 1.6 mg/kg. [, ]
Compound Description: This purine derivative is mentioned as a potential inhibitor of coronavirus helicases. []
Relevance: While lacking the bromine and (4-methylphenyl)methyl substituents of 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, this compound shares the core purine-2,6-dione structure and a methyl group at the 3-position. The presence of a mercapto group at the 8-position and an ethyl group at the 7-position further exemplifies the potential for modification and exploration of different substituents around the core scaffold for modulating biological activity. []
Compound Description: This compound, known as Linagliptin, is an anti-diabetic drug. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor and is used for the treatment of type 2 diabetes. [, ]
Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive activity. []
Relevance: Compound 2 shares the core purine-2,6-dione structure with 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, and both are substituted at the 7-position. This highlights the structural diversity possible at the 7-position while maintaining the core xanthine scaffold, potentially influencing cardiovascular activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.